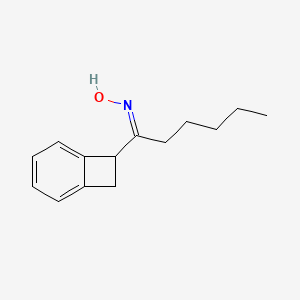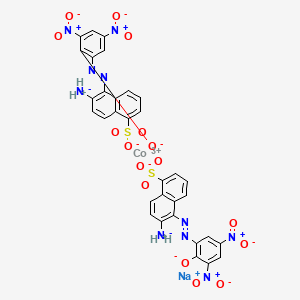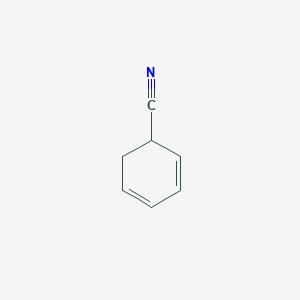
N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride is a chemical compound with a unique structure that combines an aminopropyl group with an ethoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride typically involves the reaction of o-ethoxybenzoic acid with 3-aminopropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an appropriate solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the ethoxybenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- N-(3-Aminopropyl)methacrylamide hydrochloride
- N-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine
- N-isopropylacrylamide
Comparison: N-(3-Aminopropyl)-o-ethoxybenzamide hydrochloride is unique due to the presence of both an aminopropyl group and an ethoxybenzamide moiety. This combination provides distinct chemical and biological properties compared to similar compounds. For example, N-(3-Aminopropyl)methacrylamide hydrochloride lacks the ethoxybenzamide moiety, which may result in different binding affinities and biological activities.
Propiedades
Número CAS |
78109-73-6 |
|---|---|
Fórmula molecular |
C12H19ClN2O2 |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
3-[(2-ethoxybenzoyl)amino]propylazanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-16-11-7-4-3-6-10(11)12(15)14-9-5-8-13;/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15);1H |
Clave InChI |
RGPFQESYIAGZEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NCCC[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)






![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)

![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)



